4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol
Description
4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with an amino group (-NH₂), a thiol (-SH) group, and a 5-chlorothiophen-2-yl moiety. The triazine ring provides a planar, electron-deficient scaffold, while the chlorothiophene substituent introduces aromaticity and electron-withdrawing effects. This compound is of interest in agrochemical and pharmaceutical research due to its structural versatility .
Properties
Molecular Formula |
C7H5ClN4S2 |
|---|---|
Molecular Weight |
244.7 g/mol |
IUPAC Name |
2-amino-6-(5-chlorothiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5ClN4S2/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI Key |
SKIYZWCZTPSDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or allosteric sites on proteins, disrupting cellular processes, or inducing oxidative stress.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the triazine ring, impacting electronic properties, solubility, and bioactivity.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 5-chlorothiophene group (electron-withdrawing) enhances electrophilicity compared to pyridine (moderately electron-withdrawing) or methoxyindole (electron-donating). This affects reactivity in nucleophilic substitution reactions .
- Solubility : Thiophene and pyridine derivatives exhibit lower aqueous solubility than methoxyindole-substituted analogues due to increased hydrophobicity.
- Bioactivity: Chlorothiophene and ethylamino-cyano derivatives show herbicidal activity, likely via inhibition of plant acetolactate synthase (ALS), while indole- and pyridine-substituted variants target neurological or oncogenic pathways .
Physicochemical Properties
Data gaps exist for exact melting points or pKa values, but calculated properties and synthetic procedures provide insights:
- This compound: Predicted logP ~2.1 (moderate lipophilicity) due to the chloro-thiophene group. The thiol group (pKa ~8–10) may participate in redox reactions .
- Pyridin-3-yl analogue : Higher polarity (logP ~1.5) due to the pyridine nitrogen, improving solubility in polar solvents .
- Methoxyindole analogue : Increased steric bulk and hydrogen-bonding capacity from the indole -NH and methoxy groups may enhance blood-brain barrier penetration .
Limitations and Challenges
- Stability : Thiol-containing compounds are prone to oxidation, necessitating stabilizers in formulations.
- Selectivity : Chlorothiophene derivatives may exhibit off-target effects in mammals due to thiol-mediated toxicity .
Biological Activity
4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol is a member of the triazine family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound exhibits potential as an anticancer agent and has been studied for its inhibitory effects on various biological pathways.
- Molecular Formula : C₉H₈ClN₄S
- Molecular Weight : 232.71 g/mol
- CAS Number : 1142207-36-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound.
-
Mechanism of Action :
- The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. It targets the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and metabolism.
- In vitro studies demonstrated that this triazine derivative exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
-
Cytotoxicity Data :
- IC50 Values : The compound displayed IC50 values in the low micromolar range against different cancer cell lines:
- A549: 0.20 μM
- MCF-7: 1.25 μM
- HeLa: 1.03 μM
- IC50 Values : The compound displayed IC50 values in the low micromolar range against different cancer cell lines:
Enzyme Inhibition
The compound also acts as an inhibitor of several enzymes that are overexpressed in cancer cells:
- Dihydrofolate Reductase (DHFR) :
- Exhibited IC50 values ranging from 3.72 nM to 7.46 nM, indicating potent inhibition compared to standard chemotherapeutics like Methotrexate.
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is significantly influenced by their structural components:
| Structure Component | Effect on Activity |
|---|---|
| Chlorothiophenyl Group | Enhances anticancer activity |
| Amino Group | Essential for enzyme inhibition |
| Triazine Core | Provides structural stability |
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound found that it significantly inhibited tumor growth in xenograft models. The treatment resulted in a reduction of tumor size by approximately 50% compared to control groups.
Study 2: In Vivo Toxicity Assessment
In vivo toxicity studies indicated that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects on liver and kidney functions. This suggests a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
